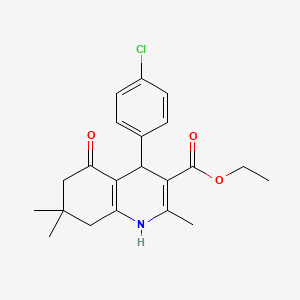

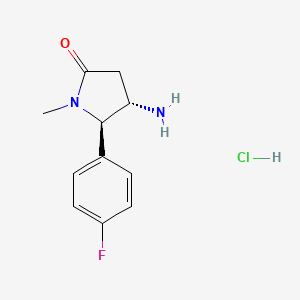

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C21H24ClNO3 and its molecular weight is 373.88. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cardiovascular Activity

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is part of a group of compounds synthesized for potential cardiovascular applications. These compounds, including methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrates and their derivatives, have been observed for activity on calcium channel antagonists. The synthesis utilized the Hantzsch reaction, and the calcium antagonistic activity was determined by tests performed on isolated rat ileum and thoracic arteries (Gupta & Misra, 2008).

Optical Properties in Thin Films

A study on the structural and optical properties of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5, 6-dihydro-4H-pyrano [3,2-c] quinoline-3-carbonitrile (Ph-HPQ) and 2-Amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano [3,2-c] quinoline-3-carbonitrile (Ch-HPQ) thin films revealed interesting insights. These polycrystalline compounds in powder form became nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were determined based on spectrophotometer measurements (Zeyada et al., 2016).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of Ph-HPQ and Ch-HPQ films were explored, leading to the development of organic–inorganic photodiode fabrication. These films showed rectification behavior and photovoltaic properties in both dark and under illumination conditions. Their electrical properties were studied, and devices satisfying the conditions for use as photodiodes were fabricated. The presence of chlorophenyl as a substitution group improved diode parameters, indicating potential applications in solar energy and electronic devices (Zeyada et al., 2016).

Microwave and Ultrasound-Induced Synthesis

The compound is part of a group synthesized using microwave and ultrasound-induced methods. These methods were employed for the rapid and efficient synthesis of alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates and related pyrimido[4,5-b]quinolines. The synthesis techniques represent a step forward in the efficient production of these compounds, which may have various applications in medicinal chemistry (Ahluwalia et al., 1997).

properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(22)9-7-13/h6-9,18,23H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEFXODWLPNDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)

![2-[[5-Bromo-3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2933782.png)

![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)